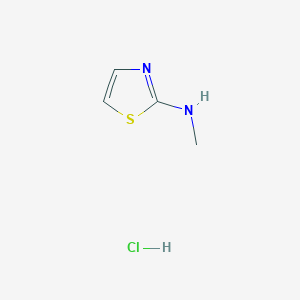

N-Methylthiazol-2-amine hydrochloride

Description

Overview of Thiazole (B1198619) Derivatives in Contemporary Organic Chemistry

Thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, serves as a foundational scaffold in a vast array of organic molecules. fabad.org.trglobalresearchonline.net These derivatives are a cornerstone of modern heterocyclic chemistry due to their aromatic nature and diverse reactivity. fabad.org.trwjrr.org The thiazole ring is present in numerous natural products, including Vitamin B1 (Thiamine), which is crucial for metabolic processes. neliti.com

In the realm of synthetic chemistry, thiazole derivatives are prized for their wide spectrum of biological activities. fabad.org.trglobalresearchonline.net Compounds incorporating the thiazole moiety have been developed for applications as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. fabad.org.trsysrevpharm.orgmdpi.com The structural versatility of the thiazole ring allows for extensive modification, enabling chemists to fine-tune the properties of the resulting molecules for specific applications in medicinal chemistry and materials science. globalresearchonline.netnih.gov The development of drugs such as the antiretroviral Ritonavir and the antibiotic Penicillin highlights the therapeutic importance of this heterocyclic system. sysrevpharm.orgpharmaffiliates.com

Significance of N-Methylthiazol-2-amine Hydrochloride as a Key Heterocyclic Structure

This compound is a specific derivative of the thiazole family that holds considerable importance as a building block in organic synthesis. Its structure is characterized by a thiazole ring substituted at the 2-position with a methylamino group (-NHCH₃). The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for its use in various reaction conditions.

The key structural features—the reactive amino group, the electron-rich thiazole ring, and the methyl substituent—make it a versatile intermediate. The amino group can be readily functionalized, serving as a nucleophile or as a site for the construction of larger, more complex molecular architectures. researchgate.net The thiazole ring itself can participate in various chemical transformations, further expanding its synthetic utility. This compound is a valuable precursor for creating a diverse range of substituted thiazoles, which are of interest in pharmaceutical and agrochemical research. wjrr.orgwikipedia.org

Research Rationale and Focus on Synthetic, Mechanistic, and Application-Oriented Studies

Research involving this compound is primarily driven by its potential as a precursor for novel compounds with valuable properties. The scientific focus can be broadly categorized into three main areas:

Synthetic Studies: A significant portion of research is dedicated to developing efficient and scalable synthetic routes to this compound and its derivatives. Classic methods like the Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) with an α-haloketone, are often adapted for this purpose. chemicalbook.comnih.gov For instance, the synthesis can be achieved by reacting N-methylthiourea with chloroacetone. chemicalbook.com Researchers continuously explore new catalysts and reaction conditions to improve yields and minimize byproducts. rsc.org

Mechanistic Studies: Understanding the reaction mechanisms involving this compound is crucial for controlling the outcome of chemical transformations. Studies may investigate the reactivity of the different positions on the thiazole ring and the influence of the N-methyl group on its chemical behavior. For example, electrophilic substitution typically occurs at the C5 position of the thiazole ring. fabad.org.tr The amino group's reactivity allows for a range of condensation and acylation reactions. mdpi.comsciforum.net

Application-Oriented Studies: The ultimate goal of much of the research is to synthesize new molecules with specific applications. This compound serves as a key intermediate in the synthesis of compounds screened for a wide range of biological activities. mdpi.comnih.gov Its derivatives are investigated for their potential as active ingredients in pharmaceuticals and agrochemicals. neliti.comnih.gov

Current State of Knowledge on the Compound's Chemical Properties and Reactivity

This compound is a solid compound under standard conditions. Its hydrochloride form generally imparts good water solubility compared to its free base. The molecule's reactivity is dictated by the functional groups present. The exocyclic amino group is a primary site for reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. mdpi.comnih.gov

The thiazole ring itself is an aromatic system, but it can undergo specific reactions. The presence of the electron-donating amino group at the 2-position influences the electron density of the ring, affecting its susceptibility to electrophilic and nucleophilic attack. The N-methyl group can also influence the steric and electronic properties of the molecule, modulating its reactivity compared to the unsubstituted 2-aminothiazole (B372263).

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6142-07-0 | aaronchem.com |

| Molecular Formula | C₄H₇ClN₂S | aaronchem.com |

| Molecular Weight | 150.63 g/mol | aaronchem.com |

| IUPAC Name | N-methyl-1,3-thiazol-2-amine;hydrochloride | N/A |

| Appearance | Solid | N/A |

| Storage Temperature | Keep in dark place, Sealed in dry, Store in freezer, under -20°C | chemicalbook.com |

Note: Some properties like appearance and melting point can vary based on purity and supplier.

General Spectroscopic Data for Aminothiazole Derivatives

| Spectroscopic Technique | Expected Features for Aminothiazole Core | Source(s) |

| ¹H NMR | Signals for aromatic protons on the thiazole ring (typically δ 6.0-7.5 ppm). Signals for amine protons (can be broad and variable). Signals for alkyl substituents (e.g., methyl group on the ring or nitrogen). | rsc.orgnih.gov |

| ¹³C NMR | Signals for carbon atoms in the thiazole ring (typically in the aromatic region, δ 100-170 ppm). | rsc.org |

| FT-IR | N-H stretching vibrations for the amino group (around 3100-3400 cm⁻¹). C=N stretching of the thiazole ring (around 1620 cm⁻¹). C-H stretching vibrations. | rsc.orgnih.gov |

Note: Specific spectral data for this compound would require experimental analysis. The values presented are general characteristics for the aminothiazole class of compounds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c1-5-4-6-2-3-7-4;/h2-3H,1H3,(H,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRVJEKMZUNQGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CS1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-07-0 | |

| Record name | 2-Thiazolamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Precursor Chemistry of N Methylthiazol 2 Amine Hydrochloride

Conventional and Modern Synthetic Routes to the Thiazole (B1198619) Core

The formation of the 2-aminothiazole (B372263) scaffold is a well-established area of organic synthesis, with several reliable methods available to chemists. These routes offer versatility in terms of substrate scope and reaction conditions.

Hantzsch-Type Condensations for 2-Aminothiazole Scaffolds

The most fundamental and widely employed method for constructing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. derpharmachemica.comsynarchive.comnih.gov This reaction involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com When thiourea (B124793) is used as the thioamide component, the product is a 2-aminothiazole. chemhelpasap.comwikipedia.org

The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the aromatic thiazole ring. chemhelpasap.com The Hantzsch synthesis is known for its simplicity and generally high yields. chemhelpasap.com Various catalysts and conditions have been developed to improve this classic transformation, including solvent-free protocols and the use of microreactors, which can lead to similar or greater conversions than traditional batch syntheses. rsc.orgthieme-connect.comorganic-chemistry.org

Ring-Closure Strategies via Thiourea and α-Haloketones/Acetophenones

This approach is a direct application of the Hantzsch synthesis, where thiourea serves as the nitrogen and sulfur donor for the thiazole ring, and an α-haloketone or a substituted α-haloacetophenone provides the three-carbon backbone. chemhelpasap.comwikipedia.orgresearchgate.net The reaction is versatile, allowing for a wide range of substituents on the resulting thiazole ring by choosing appropriately substituted α-haloketone starting materials. derpharmachemica.comnih.gov

To circumvent the handling of lachrymatory and toxic α-haloketones, one-pot modifications of the Hantzsch reaction have been developed. researchgate.net These methods generate the α-haloketone in situ from a more benign ketone (like acetophenone) using a halogenating agent such as iodine (I₂), N-bromosuccinimide (NBS), or trichloroisocyanuric acid (TCCA). researchgate.netrsc.orgthieme-connect.com This is immediately followed by the condensation with thiourea in the same reaction vessel, providing a more convenient and safer route to the 2-aminothiazole products. researchgate.netrsc.org

Table 1: Comparison of Reagents for In Situ Halogenation in One-Pot Thiazole Synthesis

| Halogenating System | Starting Materials | Key Advantages | Reference |

|---|---|---|---|

| I₂ / Dimethyl Sulfoxide (DMSO) | Ketones, Thiourea | Avoids pre-synthesis of toxic α-haloketones. | researchgate.net |

| Trichloroisocyanuric Acid (TCCA) | Methyl Ketones, Thiourea | Uses a safe and sustainable source of halogen. | rsc.org |

| N-Bromosuccinimide (NBS) | β-Keto Esters, Thiourea | Allows for synthesis in aqueous media with β-cyclodextrin. | organic-chemistry.org |

| Iron/Iodine Catalysis | Methyl Aryl Ketones, Thiourea | Catalytic use of iodine, which is regenerated by iron. | researchgate.net |

Derivatization from Related Aminothiazole Precursors

Once the 2-aminothiazole core is formed, it can be further modified to introduce a variety of functional groups, including the N-methyl group. The exocyclic amino group of 2-aminothiazole can undergo reactions typical of primary amines, such as acylation. For instance, reacting 2-aminothiazole with acid chlorides or anhydrides yields the corresponding N-acyl-2-aminothiazoles. nih.govresearchgate.net

N-alkylation of the 2-aminothiazole precursor is another key derivatization strategy. nih.gov For example, 2-aminothiazole can react with chloroacetyl chloride to form an intermediate which can then be used to build more complex structures. ijpsr.com Furthermore, modern synthetic methods allow for the direct functionalization of the thiazole ring itself. Biocatalytic halogenation can introduce a bromine atom at the 5-position of the thiazole ring under mild, aqueous conditions. nih.gov This halogenated intermediate can then participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds. nih.govmdpi.com This two-step sequence enables the introduction of various aryl or alkyl groups onto the thiazole core. mdpi.com

Specific Synthesis of N-Methylthiazol-2-amine Hydrochloride and its Analogs

The synthesis of the specific target molecule, this compound, requires methods that can selectively introduce a methyl group onto the exocyclic nitrogen atom. This can be achieved either by building the ring from a methylated precursor or by methylating a pre-formed aminothiazole.

Multi-Step Pathways Involving Protective Group Strategies and Amination/Methylation

Direct methylation of 2-aminothiazole can be complex due to the presence of two nitrogen atoms: the exocyclic amino group and the endocyclic ring nitrogen. To achieve selective N-methylation on the amino group, a multi-step pathway involving protecting groups is often necessary. bham.ac.ukjocpr.com Protecting groups are temporarily installed on a reactive site to prevent it from interfering with reactions elsewhere in the molecule. bham.ac.uk

In a potential synthetic route, the exocyclic amino group of a 2-aminothiazole precursor could be protected with a suitable group, such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). jocpr.comijcce.ac.ir These groups mask the primary amine, allowing for subsequent chemical transformations on other parts of the molecule. After other synthetic steps are completed, the protecting group is removed under specific conditions to reveal the desired functionality. bham.ac.uk

An alternative and more direct approach to synthesizing N-methylated aminothiazoles is to use a methylated precursor in the Hantzsch reaction. For example, the condensation of an α-haloketone with N-methylthiourea instead of thiourea would directly yield an N-methyl-2-aminothiazole derivative. rsc.org This avoids the need for post-synthesis methylation and potential protection/deprotection steps. The final hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.

Optimization of Reaction Conditions: Temperature, Solvents, and Reagents

The efficiency of thiazole synthesis is highly dependent on the reaction conditions. nih.govorientjchem.org Optimization of parameters such as temperature, solvent, and the choice of reagents or catalysts can significantly improve product yields and reduce reaction times. rsc.org

For the Hantzsch synthesis and its variations, a range of temperatures from room temperature to heating at 70-100°C has been reported. rsc.orgnih.govnih.gov The use of microwave irradiation can dramatically shorten reaction times, often to just a few minutes. researchgate.netnih.gov

The choice of solvent also plays a critical role. While traditional syntheses often use alcohols like ethanol (B145695), other solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and even water have been successfully employed. nih.govnih.govnih.gov The development of green chemistry protocols has led to solvent-free reactions or the use of aqueous media, which are more environmentally benign. thieme-connect.comorganic-chemistry.org

A variety of catalysts can be used to promote the reaction. While many Hantzsch reactions proceed without a catalyst, bases like triethylamine (B128534) or potassium carbonate are often added to neutralize the hydrogen halide formed during the reaction. nih.gov In recent years, heterogeneous catalysts, such as silica-supported tungstosilisic acid, have been developed. These catalysts are easily recoverable and reusable, adding to the efficiency and sustainability of the synthesis. nih.gov

Table 2: Influence of Reaction Conditions on Thiazole Synthesis

| Condition | Variation | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | Room Temperature | Longer reaction times, suitable for certain catalysts (e.g., NaF). | researchgate.net |

| 70-80 °C | Common for conventional heating, moderate reaction times (hours). | rsc.orgnih.govrsc.org | |

| Microwave Irradiation | Drastically reduced reaction times (minutes). | researchgate.netnih.gov | |

| Solvent | Ethanol (EtOH) | Classical and widely used solvent. | nih.gov |

| Dimethylformamide (DMF) | Effective polar aprotic solvent, often used for less reactive substrates. | nih.gov | |

| Water or Solvent-Free | Environmentally friendly ("green") conditions. | thieme-connect.comorganic-chemistry.org | |

| Catalyst | None / Base (e.g., Et₃N) | Standard Hantzsch conditions; base neutralizes acid byproduct. | thieme-connect.comnih.gov |

| Reusable Solid Catalyst | Increases sustainability; catalyst can be filtered and reused. | nih.gov | |

| Phase Transfer Catalyst | Facilitates reaction between reactants in different phases. | rsc.org |

Advanced Synthetic Techniques and Process Enhancements

One-Pot Synthesis Approaches

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without the isolation of intermediates, offers significant benefits in terms of time, resource, and waste reduction. A facile and efficient one-pot procedure for the synthesis of 2-aminothiazole derivatives involves the reaction of a ketone, a halogenating agent, and a thiourea derivative. clockss.orgrsc.org

A common one-pot approach for derivatives similar to N-Methylthiazol-2-amine involves the in situ α-halogenation of a ketone followed by cyclocondensation with N-methylthiourea. For instance, a process can be envisioned where a suitable α-haloketone or aldehyde is reacted directly with N-methylthiourea. derpharmachemica.com Another versatile one-pot method involves the reaction of an α-active methylene (B1212753) ketone with N-bromosuccinimide (NBS) and potassium thiocyanate, followed by condensation with a primary amine. ekb.eg

A notable one-pot synthesis of 2-aminothiazole derivatives has been developed reacting aromatic methyl ketones with N-substituted thioureas in the presence of copper(II) bromide, proceeding through an α-bromination/cyclization process. clockss.org This methodology can be adapted for the synthesis of N-Methylthiazol-2-amine by utilizing a suitable ketone and N-methylthiourea. The reaction conditions and yields for representative one-pot syntheses of related compounds are summarized in the table below.

Table 1: Examples of One-Pot Synthesis of N-Substituted 2-Aminothiazoles

| Starting Ketone | Thiourea Derivative | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | N-methylthiourea | CuBr₂ | EtOAc | Reflux | Not specified | clockss.org |

| 3-(Trifluoromethyl)acetophenone | N-methylthiourea | Not specified | Not specified | Not specified | 61.62 | derpharmachemica.com |

| Various aromatic ketones | Thiourea | Trichloroisocyanuric acid, Ca/4-MePy-IL@ZY-Fe₃O₄ | EtOH | 80 °C | High | rsc.orgrsc.org |

| α-Active methylene ketone | Potassium thiocyanate, Primary amine | N-Bromosuccinimide | Ethanol | Room Temperature | Good | ekb.eg |

The final step in producing the hydrochloride salt typically involves treating the synthesized free base with a solution of hydrochloric acid. epo.org

Microwave-Assisted Organic Synthesis (MAOS) for Efficiency Improvement

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized synthetic chemistry by offering dramatically reduced reaction times, improved yields, and often, enhanced product purity compared to conventional heating methods. nih.govnih.govresearchgate.net The application of microwave irradiation to the Hantzsch thiazole synthesis, a cornerstone reaction for creating the thiazole ring, has been particularly successful. nih.govnih.gov

In the context of this compound synthesis, MAOS can be employed to accelerate the condensation reaction between an α-halo carbonyl compound and N-methylthiourea. The use of microwave heating can significantly shorten the reaction time from hours to mere minutes. nih.govclockss.org For example, the synthesis of various N-substituted thiazol-2-amine derivatives has been efficiently achieved under microwave irradiation, often in greener solvents like water or polyethylene (B3416737) glycol (PEG). researchgate.net

A comparative study of conventional heating versus microwave irradiation for the synthesis of N-substituted 2-aminothiazoles from 2-amino-4-arylthiazoles and aldehydes demonstrated that the microwave-assisted method consistently provided higher yields in shorter reaction times (40–94% yield in minutes) compared to conventional heating (42–83% yield in hours). clockss.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

| Synthesis Method | Reactants | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Heating | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Methanol | 8 hours | Lower | nih.gov |

| Microwave-Assisted | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Methanol | 30 minutes | 95 | nih.gov |

| Conventional Heating | 2-Amino-4-phenylthiazole, Benzaldehyde (B42025) | Not specified | Hours | 42-83 | clockss.org |

| Microwave-Assisted | 2-Amino-4-phenylthiazole, Benzaldehyde | Not specified | Minutes | 40-94 | clockss.org |

| Microwave-Assisted | Aromatic ketones, N-Bromosuccinimide, Thioureas | PEG-400/Water | 28-32 minutes | 84-89 | researchgate.net |

The synthesis of the hydrochloride salt would follow the cyclization, where the purified N-Methylthiazol-2-amine base is treated with hydrochloric acid.

Chemical Reactivity and Derivatization Strategies of N Methylthiazol 2 Amine Hydrochloride

Reactivity of the N-Methylamino Functionality

The secondary amine at the C-2 position of the thiazole (B1198619) ring is a key site for a variety of chemical transformations. Its nucleophilicity allows for reactions with a range of electrophiles, enabling the synthesis of diverse derivatives.

Acylation and Sulfonylation Reactions

The N-methylamino group of N-Methylthiazol-2-amine hydrochloride readily undergoes acylation and sulfonylation. These reactions involve the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl or sulfonyl center, respectively, leading to the formation of stable amide and sulfonamide linkages. These transformations are fundamental in medicinal chemistry for modifying the physicochemical properties of the parent molecule. nih.govresearchgate.net

Acylation can be achieved using various reagents such as acyl chlorides or acid anhydrides. nih.govsemanticscholar.org Similarly, sulfonylation is typically performed with sulfonyl chlorides in the presence of a base to neutralize the generated acid. researchgate.netnih.gov The resulting N-acyl and N-sulfonyl derivatives are often key intermediates in the synthesis of more complex molecules. nih.gov

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent Type | Example Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-acylthiazole | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |

| Acetic Anhydride | N-acylthiazole | Solvent-free or in a suitable solvent like acetic acid. mdpi.com | |

| Chloroacetyl Chloride | N-chloroacylthiazole | Base (e.g., K2CO3), Aprotic Solvent (e.g., THF). nih.govmdpi.com | |

| Sulfonylation | Benzenesulfonyl chloride | N-sulfonylthiazole | Base (e.g., Sodium Acetate), Water/Solvent mixture, Heat. nih.gov |

| p-Toluenesulfonyl chloride | N-sulfonylthiazole | Base (e.g., Pyridine), Aprotic Solvent |

Diazotization and Subsequent Chemical Transformations

Diazotization reactions typically involve the treatment of primary aromatic or heteroaromatic amines with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. organic-chemistry.orgacs.org These salts are valuable synthetic intermediates, for example, in Sandmeyer reactions to introduce halides at the position of the original amino group. nih.govsemanticscholar.org

However, N-Methylthiazol-2-amine is a secondary amine. Its reaction with nitrous acid does not yield a diazonium salt. Instead, secondary amines undergo nitrosation to form N-nitrosamines (R₂N-N=O). libretexts.org Therefore, the rich chemistry associated with diazonium salt intermediates, such as coupling reactions to form azo dyes or Sandmeyer-type substitutions, is not directly accessible from N-Methylthiazol-2-amine. researchgate.net The transformation of the 2-amino group to a 2-chloro group on the thiazole ring is typically achieved via diazotization of the corresponding primary amine, 2-aminothiazole (B372263). nih.govnih.gov

Electrophilic Aromatic Substitution Reactions on the Thiazole Ring

The thiazole ring itself can undergo substitution reactions, with the regiochemical outcome being strongly influenced by the directing effects of the substituents attached to the ring.

Regioselectivity of Substitution at C-5 Position

The 2-amino group (and by extension, the 2-methylamino group) is a powerful activating group in the context of electrophilic aromatic substitution on the thiazole ring. ias.ac.in It increases the electron density of the ring, particularly at the C-5 position, making it the most favorable site for attack by electrophiles. This is analogous to the ortho, para-directing effect of an amino group on a benzene (B151609) ring. Consequently, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts-type reactions on N-Methylthiazol-2-amine are expected to occur with high regioselectivity at the C-5 position. The presence of substituents at the C-4 or C-5 position can, in turn, influence the metabolic stability of the thiazole ring. researchgate.net

Halogenation Studies and Introduction of Leaving Groups

The introduction of a halogen atom, most commonly bromine or chlorine, at the C-5 position of the 2-aminothiazole scaffold is a crucial synthetic strategy. jocpr.com This creates an effective leaving group that facilitates subsequent carbon-carbon or carbon-heteroatom bond-forming reactions, such as Suzuki or Sonogashira couplings. elsevierpure.com

Direct halogenation of 2-aminothiazoles at the C-5 position can be accomplished using a variety of reagents. nih.gov For example, copper(II) halides (CuBr₂ or CuCl₂) in acetonitrile (B52724) have been shown to be effective for regioselective halogenation at the C-5 position. nih.gov N-Bromosuccinimide (NBS) is another common reagent used for this purpose. nih.govmdpi.com These methods provide a direct and efficient route to 5-halo-2-aminothiazole derivatives, which are versatile building blocks for further chemical elaboration. nih.govjocpr.com

Table 2: C-5 Halogenation of 2-Aminothiazole Derivatives

| Halogenating Agent | Expected Product (from N-Methylthiazol-2-amine) | Typical Conditions | Reference |

|---|---|---|---|

| Copper(II) Bromide (CuBr₂) | 5-Bromo-N-methylthiazol-2-amine | Acetonitrile, Room Temperature | nih.gov |

| Copper(II) Chloride (CuCl₂) | 5-Chloro-N-methylthiazol-2-amine | Acetonitrile, Room Temperature | nih.gov |

| N-Bromosuccinimide (NBS) | 5-Bromo-N-methylthiazol-2-amine | Tetrahydrofuran (B95107) (THF) or Acetonitrile | nih.govmdpi.com |

| Bromine (Br₂) | 5-Bromo-N-methylthiazol-2-amine | NaHCO₃, DMF | jocpr.com |

Cycloaddition Reactions and Formation of Fused Heterocycles

This compound, as a derivative of 2-aminothiazole, serves as a versatile building block in the synthesis of various fused heterocyclic systems through cycloaddition and annelation reactions. The inherent reactivity of the endocyclic nitrogen and the exocyclic amino group allows for the construction of complex polycyclic structures with potential applications in medicinal chemistry and material science.

Annelation Reactions Leading to Thiazolo-Pyrimidinones and Imidazoles

The fusion of a pyrimidine (B1678525) or imidazole (B134444) ring to the thiazole core of N-methylthiazol-2-amine derivatives results in the formation of thiazolo[3,2-α]pyrimidinones and imidazo[2,1-b]thiazoles, respectively. These annelation reactions are powerful strategies for creating bicyclic and polycyclic heterocyclic systems.

Thiazolo-Pyrimidinones: The synthesis of thiazolo[3,2-α]pyrimidine derivatives often proceeds through a one-pot, three-component reaction. This typically involves the reaction of a 2-aminothiazole derivative, an active methylene (B1212753) compound like acetylacetone, and various aromatic aldehydes. biointerfaceresearch.com The reaction is generally catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and conducted in a suitable solvent like acetonitrile under reflux conditions. biointerfaceresearch.com The mechanism involves an initial condensation between the aldehyde and the active methylene compound, followed by the addition of the 2-aminothiazole and subsequent cyclization to yield the fused thiazolo-pyrimidine core. biointerfaceresearch.com This method allows for the convenient synthesis of a library of derivatives by varying the substituent on the aromatic aldehyde. biointerfaceresearch.com

A general procedure for synthesizing 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone derivatives involves refluxing a mixture of 4-phenylthiazole-2-amine, acetylacetone, and a substituted benzaldehyde (B42025) in the presence of PTSA and acetonitrile for several hours. biointerfaceresearch.com

Imidazoles (Imidazo[2,1-b]thiazoles): The synthesis of the imidazo[2,1-b]thiazole (B1210989) scaffold is commonly achieved by the heterocyclization of a 2-aminothiazole derivative with an α-haloketone. nih.gov For instance, the reaction of 2-aminothiazole with α-bromo-3-methoxyacetophenone upon heating in ethanol (B145695) yields the corresponding 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole. nih.gov This reaction, a variation of the Hantzsch thiazole synthesis, involves the nucleophilic attack of the endocyclic nitrogen of the thiazole ring onto the α-carbon of the haloketone, followed by dehydration to form the fused imidazole ring. This method provides a direct route to a variety of substituted imidazo[2,1-b]thiazoles, which are of interest for their potential biological activities. nih.gov

| Fused Heterocycle | Starting Materials | Key Reagents/Conditions | Reference |

| Thiazolo[3,2-α]pyrimidinone | 2-Aminothiazole derivative, Acetylacetone, Aromatic aldehyde | p-Toluenesulfonic acid (PTSA), Acetonitrile, Reflux | biointerfaceresearch.com |

| Imidazo[2,1-b]thiazole | 2-Aminothiazole derivative, α-Haloketone | Ethanol, Heat | nih.gov |

Synthesis of Bi-Thiazole Derivatives

The synthesis of bi-thiazole compounds, where two thiazole rings are linked, can be achieved through various synthetic routes. One facile and environmentally friendly method involves the reaction of a mono-thiazole, such as 2-amino-4-tolyl thiazole, with different aromatic aldehydes under microwave irradiation. researchgate.net This approach allows for the late-stage synthesis of new bis-heterocyclic compounds with free amino groups that can be further functionalized. researchgate.net The structures of the resulting bi-thiazole derivatives are typically confirmed using spectroscopic methods like IR, NMR, and mass spectrometry. researchgate.net

Transition Metal-Catalyzed Coupling Reactions (e.g., C-C, C-N, C-S Cross-Coupling)

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic compounds, including derivatives of N-methylthiazol-2-amine. These reactions enable the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds, providing access to a wide array of complex molecules. rsc.orgnih.gov The 2-aminothiazole core can participate in these reactions, often utilizing palladium, copper, or other transition metal catalysts. nih.govderpharmachemica.com

C-C Coupling: Stille coupling, which involves the use of organostannane intermediates, is an efficient method for introducing substituents onto the thiazole core. derpharmachemica.com This palladium-catalyzed reaction allows for the formation of C-C bonds by coupling the thiazole derivative with various organostannanes.

C-N Coupling: The formation of C-N bonds is crucial for synthesizing many biologically active compounds. Transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, can be employed. uni-muenchen.de These reactions typically use a palladium catalyst to couple the thiazole derivative with amines. uni-muenchen.de Copper-catalyzed reactions, such as the Ullmann coupling and Chan-Lam coupling, are also effective for forming C-N bonds and can be used to synthesize fused heterocycles through intramolecular cyclization. beilstein-journals.org

C-S Coupling: The synthesis of compounds with a C-S bond can be achieved through reactions like the cyclocondensation of a substituted 3-ethoxyacrylamide with N-bromosuccinimide to form an α-formyl-α-bromoacetate hemiacetal, which then reacts with thiourea (B124793) to yield a 2-amino-thiazole-5-carboxylic acid phenylamide. nih.gov

The presence of the pyridyl-like nitrogen in the thiazole ring and the exocyclic amine in N-methylthiazol-2-amine can facilitate chelation with the metal center, directing the C-H activation and functionalization at specific positions on the molecule. nih.gov

| Coupling Type | Reaction Name | Catalyst (Example) | Key Reactants | Reference |

| C-C | Stille Coupling | Palladium | Organostannane, Halogenated Thiazole | derpharmachemica.com |

| C-N | Buchwald-Hartwig Amination | Palladium | Amine, Halogenated Thiazole | uni-muenchen.de |

| C-N | Ullmann / Chan-Lam Coupling | Copper | Amine/Amide, Halogenated Thiazole | beilstein-journals.org |

Exploration of Novel Reaction Pathways and Selectivity

Research into the reactivity of this compound and related compounds continues to uncover novel reaction pathways and explore the selectivity of these transformations.

One area of exploration is the development of multi-component reactions (MCRs) for the efficient synthesis of complex heterocyclic systems in a single step. biointerfaceresearch.comnih.gov The one-pot synthesis of thiazolo[3,2-α]pyrimidines is an example of an efficient MCR that combines three components to build a fused bicyclic system. biointerfaceresearch.com The selectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.

The regioselectivity of substitution on the thiazole ring is another important aspect. For instance, in the synthesis of imidazoles, the reaction of a 2-aminothiazole with an α-haloketone selectively forms the imidazo[2,1-b]thiazole isomer due to the higher nucleophilicity of the endocyclic nitrogen compared to the exocyclic amino group. nih.gov

Furthermore, the development of green chemistry methods, such as using microwave irradiation and solvent-free conditions, represents a novel approach to synthesizing thiazole derivatives like bi-thiazoles. researchgate.net These methods often lead to higher yields, shorter reaction times, and easier product isolation compared to conventional heating methods. researchgate.net

The exploration of novel catalysts, including heterogeneous catalysts supported on magnetic nanoparticles, is also a promising area for developing more sustainable and reusable catalytic systems for the synthesis of thiazole-containing compounds. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of N Methylthiazol 2 Amine Hydrochloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for delineating the precise structure of organic molecules in solution. Through the analysis of one- and two-dimensional spectra, the chemical environment and connectivity of each atom in the molecular framework can be established.

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the proton and carbon skeletons of N-Methylthiazol-2-amine hydrochloride derivatives. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is indicative of its local electronic environment.

In the ¹H NMR spectrum of a typical N-methylated 2-aminothiazole (B372263) derivative, the N-methyl group (N-CH₃) protons characteristically appear as a singlet. For instance, in N-methyl-4-(3-trifluoromethyl)phenyl)thiazole-2-amine, the N-CH₃ signal is observed at approximately δ 3.60 ppm. derpharmachemica.com The protons attached to the thiazole (B1198619) ring (H4 and H5) typically resonate in the aromatic region. For example, in 2-amino-4-methylthiazole, the thiazole proton appears as a singlet at δ 7.55 ppm. rsc.org In the hydrochloride salt, the acidic proton on the nitrogen (N-H) would be expected to appear as a broad signal, its chemical shift and appearance being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. For the 2-aminothiazole core, the carbon atom bonded to the two nitrogen atoms (C2) is the most deshielded, appearing far downfield. In 2-amino-4-methylthiazole, this carbon (C2) resonates at δ 169.2 ppm. rsc.org The other thiazole ring carbons appear at higher fields; for instance, C4 and C5 in related derivatives are found between δ 100-150 ppm. rsc.org The N-methyl carbon would typically appear as a sharp signal in the upfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for 2-Aminothiazole Derivatives Data is illustrative and sourced from various 2-aminothiazole compounds to predict the expected shifts for this compound.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Source Reference |

|---|---|---|---|

| Thiazole-H | ~6.1 - 7.6 | ~100 - 115 | rsc.org |

| N-CH₃ | ~3.0 - 3.8 | ~30 - 45 | derpharmachemica.com |

| Thiazole-C2 (C-NHCH₃) | - | ~165 - 170 | rsc.orgrsc.org |

| Thiazole-C4/C5 | - | ~140 - 155 | rsc.orgrsc.org |

While 1D NMR identifies the types of protons and carbons, 2D NMR experiments reveal how they are connected. youtube.com

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu A cross-peak between two proton signals in a COSY spectrum indicates that they are neighbors in the molecule. For this compound, this would confirm the relationship between the H4 and H5 protons on the thiazole ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is invaluable for definitively assigning carbon signals. For example, an HSQC spectrum would show a cross-peak connecting the N-methyl proton signal to the N-methyl carbon signal, and the thiazole proton signals to their corresponding ring carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a powerful technique that reveals long-range couplings between protons and carbons (typically over 2-4 bonds). sdsu.edu This is crucial for piecing together the molecular structure, especially around quaternary carbons (carbons with no attached protons) and heteroatoms. For this compound, a key correlation would be observed between the N-methyl protons and the C2 carbon of the thiazole ring, providing unambiguous proof of the N-methylation site. youtube.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for their identification. vscht.cz

For this compound, the FT-IR spectrum would display several key absorption bands.

N-H Stretching : A very broad and strong absorption would be expected in the 2700-3300 cm⁻¹ region, characteristic of the ammonium (B1175870) salt (R₂N⁺-H) formed by the hydrochloride.

C-H Stretching : Absorptions for the methyl group and the thiazole ring C-H bonds would appear just below and above 3000 cm⁻¹, respectively. vscht.cz

C=N and C=C Stretching : The thiazole ring contains C=N and C=C bonds, which give rise to a series of medium to strong absorptions in the 1500-1650 cm⁻¹ region. rsc.org

Fingerprint Region : The region below 1500 cm⁻¹ is known as the fingerprint region. It contains complex vibrations, including C-N stretching and various bending modes, that are unique to the molecule as a whole. vscht.czsemanticscholar.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Source Reference |

|---|---|---|---|

| 3300 - 2700 | N⁺-H Stretch (broad) | Ammonium salt | instanano.com |

| 3100 - 3000 | C-H Stretch | Thiazole Ring | vscht.cz |

| 3000 - 2850 | C-H Stretch | Methyl Group | rsc.org |

| 1650 - 1550 | C=N Stretch | Thiazole Ring | rsc.org |

| 1580 - 1450 | C=C Stretch | Thiazole Ring | rsc.org |

| 1300 - 1100 | C-N Stretch | Amine/Thiazole | rsc.org |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the calculation of the exact molecular formula. nih.gov

For this compound, electrospray ionization (ESI) in positive mode would readily detect the protonated molecule [M+H]⁺, where M is the free base. The m/z value of this molecular ion peak would confirm the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. unito.it The resulting fragmentation pattern provides valuable structural information. Characteristic fragmentation pathways for ketamine analogues, which also contain cyclic amine structures, often involve α-cleavage and sequential losses of small neutral molecules. nih.gov For N-Methylthiazol-2-amine, likely fragmentation pathways would include:

Cleavage of the thiazole ring, a common pathway for such heterocyclic systems.

Loss of small, stable molecules or radicals from the parent ion.

Analysis of these fragment ions helps to piece together the structure and confirm the identity of the compound. unito.it

X-ray Crystallography for Solid-State Structure Determination

A critical aspect of the structure of 2-aminothiazole derivatives is the potential for tautomerism, primarily between the amino form (with an exocyclic C-NH₂ double bond character) and the imino form (with an endocyclic C=NH double bond). nih.gov Theoretical studies on the parent compound, 2-amino-4-methylthiazole, show that the amino tautomer is the most stable form. mdpi.comnih.gov

X-ray crystallography unambiguously determines which tautomer exists in the solid state. researchgate.net For this compound, a single-crystal X-ray diffraction study would confirm the molecular conformation, including the planarity of the thiazole ring and the orientation of the N-methyl group. nih.gov Crucially, it would pinpoint the location of the proton transferred from HCl. This would resolve whether the protonation occurs on the exocyclic amine nitrogen or the endocyclic ring nitrogen, thereby fixing the tautomeric form and the position of the double bonds within the thiazole ring in the crystalline state. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, S···O Non-Bonded Interactions)

The solid-state architecture of this compound, like other aminothiazole salts, is dictated by a network of strong and weak intermolecular interactions that define the crystal packing. In its protonated form, the 2-(methylamino)thiazolium cation features key hydrogen bond donors and acceptors, as well as a sulfur atom capable of participating in non-bonded interactions. The chloride anion (Cl⁻) serves as a primary hydrogen bond acceptor.

Hydrogen Bonding:

In the crystalline state of aminothiazole hydrohalides, protonation typically occurs at the endocyclic thiazole nitrogen atom, creating a positively charged thiazolium ring. researchgate.net This localization of charge significantly influences the subsequent intermolecular interactions. The primary interactions governing the crystal lattice are strong hydrogen bonds involving the cationic N-H donors and the chloride anion.

Studies on related 2-aminothiazolium salts reveal that N-H···anion hydrogen bonds are a dominant feature, often linking the cations and anions into extensive one-, two-, or three-dimensional networks. researchgate.netnih.gov For this compound, the following hydrogen bonds are anticipated to be the most significant in stabilizing the crystal structure:

Thiazolium N⁺–H···Cl⁻: A strong, charge-assisted hydrogen bond between the protonated ring nitrogen and the chloride anion.

Amine N–H···Cl⁻: A hydrogen bond formed between the hydrogen of the exocyclic methylamino group and a chloride anion.

These interactions are fundamental in building the supramolecular assembly. In various crystalline structures of protonated 2-aminothiazole derivatives, these hydrogen bonds lead to the formation of well-defined motifs, such as chains or sheets. nih.govresearchgate.net For example, in the crystal structure of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide, N-H···Br⁻ hydrogen bonds are crucial in linking the components into a 3D network. researchgate.net

S···Anion Non-Bonded Interactions:

Beyond classical hydrogen bonding, the sulfur atom of the thiazolium ring is a known participant in chalcogen bonding. acs.org The sulfur atom possesses regions of positive electrostatic potential, known as σ-holes, on the extension of its covalent bonds (C–S). These regions can interact favorably with nucleophiles or anions. nih.gov

The interplay between the strong N–H···Cl⁻ hydrogen bonds and the weaker, yet significant, S···Cl⁻ chalcogen bonds ultimately determines the specific packing arrangement, density, and stability of the crystalline solid.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in synthetic chemistry used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur, S, and chlorine, Cl) within a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed empirical formula. A close correlation between the found and calculated values serves as crucial evidence for the purity and confirmation of the compound's elemental composition. derpharmachemica.comtandfonline.com

For this compound, the expected molecular formula is C₄H₈ClN₂S. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. This validation step is critical after synthesis to ensure that the isolated product corresponds to the target structure. tandfonline.com

Below is a data table presenting the theoretical elemental analysis values for this compound. Experimental data for newly synthesized derivatives typically must fall within a narrow margin (e.g., ±0.4%) of these theoretical values to be considered analytically pure. researchgate.net

Table 1: Theoretical Elemental Analysis Data for this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass of C₄H₈ClN₂S ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 151.64 | 31.68% |

| Hydrogen | H | 1.008 | 151.64 | 5.31% |

| Chlorine | Cl | 35.453 | 151.64 | 23.38% |

| Nitrogen | N | 14.007 | 151.64 | 18.47% |

| Sulfur | S | 32.06 | 151.64 | 21.15% |

Note: The data in this table is theoretical and calculated based on the compound's formula. Actual experimental results are obtained from CHNS/Cl elemental analyzers.

An extensive review of computational and theoretical chemistry literature reveals a focus on the broader class of 2-aminothiazole derivatives rather than specifically on this compound. Due to the limited availability of dedicated studies on this compound, this article draws upon theoretical investigations of closely related analogs, such as 2-amino-4-methylthiazole, to illustrate the computational methodologies and potential insights applicable to the target compound. These studies provide a foundational understanding of how quantum chemical calculations, molecular dynamics, and in silico models are employed to explore the electronic, structural, and interactive properties of this class of molecules.

Applications of N Methylthiazol 2 Amine Hydrochloride in Purely Chemical Synthesis and Materials Science

Role as a Versatile Chemical Intermediate and Building Block

The utility of N-Methylthiazol-2-amine hydrochloride as a foundational molecule in organic synthesis is well-established. It serves as a starting point for constructing more complex molecular architectures, particularly heterocyclic systems.

N-Methylthiazol-2-amine and its derivatives are instrumental in the synthesis of a wide array of heterocyclic compounds. The 2-aminothiazole (B372263) core is a key pharmacophore in medicinal chemistry, and its N-methylated counterpart provides a strategic entry point to various scaffolds. nih.gov The reactivity of the amino group and the thiazole (B1198619) ring allows for cyclization and condensation reactions to form fused heterocyclic systems. For instance, 2-aminothiazoles react with α-haloketones in the classic Hantzsch thiazole synthesis, a method that can be adapted to create substituted and fused thiazole derivatives. derpharmachemica.com

The synthesis of derivatives often involves the reaction of the 2-amino group. For example, acylation of the amino group is a common strategy to introduce diverse substituents. nih.gov This versatility allows for the generation of large libraries of compounds for various applications. The development of synthetic protocols for N-alkylated benzo[d]thiazol-2-amines highlights the importance of these scaffolds. nih.gov Furthermore, 2-aminothiazole derivatives are used to construct complex molecules like naphthalimide aminothiazoles through multi-step reactions. nih.gov

A summary of representative heterocyclic scaffolds synthesized from 2-aminothiazole derivatives is presented below:

| Starting Material/Core | Reagents | Resulting Heterocyclic Scaffold |

| 2-Aminothiazole | α-Haloketones | Substituted Thiazoles |

| 2-Aminothiazole | Acid Chlorides/Anhydrides | N-Acylated Thiazoles |

| 2-Aminobenzothiazole | Various | Fused Thiazole Systems |

| 4-bromo-1,8-naphthalic anhydride, thiosemicarbazide, α-halogenated carbonyls | Alicyclic amines | Naphthalimide aminothiazoles |

This table provides a generalized overview of synthetic possibilities with 2-aminothiazole derivatives.

While direct evidence for this compound as a component in commercially available, novel organic reagents is limited in the provided search results, its functional groups suggest potential in this area. The nucleophilic amino group and the heterocyclic thiazole ring are features often exploited in the design of specialized reagents. For instance, the development of building blocks for drug discovery often focuses on molecules like benzo[d]thiazoles that can be substituted at multiple positions. nih.gov Enamine Ltd., a supplier of building blocks for medicinal chemistry, offers a vast catalog of reagents and scaffolds, including various amines and heterocycles for creating combinatorial libraries. enamine.net The inherent reactivity of N-methyl-2-aminothiazole makes it a candidate for inclusion in such libraries, serving as a versatile component for synthesizing new chemical entities.

Advanced Synthetic Applications in Specialty Chemicals

The versatile reactivity of the 2-aminothiazole core, including N-methylated variants, lends itself to the synthesis of various specialty chemicals. While the primary focus of many studies is on medicinal applications, the underlying synthetic transformations are broadly applicable. The synthesis of structurally diverse thiazoles through methods like the Hantzsch reaction allows for the creation of a wide range of substituted thiazoles with potential uses as dyes, photographic sensitizers, or other specialty chemicals. derpharmachemica.com The ability to introduce various functional groups onto the thiazole ring and the amino group provides a pathway to fine-tune the electronic and physical properties of the resulting molecules for specific applications. nih.gov

Future Research Directions and Emerging Trends in N Methylthiazol 2 Amine Hydrochloride Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methods

The traditional synthesis of the 2-aminothiazole (B372263) core, most notably the Hantzsch synthesis, involves the condensation of α-haloketones with thiourea (B124793) or its derivatives. nih.govevitachem.com While effective, this method often requires harsh reaction conditions and can generate environmentally hazardous waste. scispace.com Consequently, a significant research thrust is aimed at developing greener synthetic protocols. Future methodologies are focused on minimizing waste, reducing energy consumption, and utilizing non-toxic, renewable materials.

Recent advancements have introduced several eco-friendly alternatives. One-pot reactions, which combine multiple synthetic steps without isolating intermediates, are gaining prominence. For instance, 2-aminothiazole derivatives have been synthesized in a one-pot procedure by reacting acetophenones with aryl thioureas under catalyst-free microwave irradiation, significantly reducing reaction times and improving yields. nih.gov The use of alternative solvents is another key area. Glycerin, a biodegradable and recyclable medium, has been successfully used for the catalyst-free synthesis of thiazole (B1198619) derivatives at room temperature. acgpubs.org Similarly, novel catalytic systems are being designed for efficiency and reusability. Cadmium chloride has been shown to be an effective catalyst for the condensation reaction in acetonitrile (B52724) at room temperature. ajrconline.org Furthermore, magnetic nanocomposites, which can be easily recovered and reused, are being employed to facilitate the synthesis of 2-aminothiazoles, aligning with the principles of green chemistry. rsc.org

Table 1: Comparison of Synthetic Methods for 2-Aminothiazole Derivatives

| Method | Key Features | Catalyst/Solvent | Conditions | Advantages | Reference(s) |

| Hantzsch Synthesis | Classical condensation | Ethanol (B145695) | Reflux | Well-established, versatile | nih.gov |

| Microwave Irradiation | One-pot reaction | Catalyst-free / Ethanol | 150 W, 80°C, 5 min | Rapid, high yield | nih.gov |

| Green Solvent | Catalyst-free synthesis | Glycerin | Room Temperature, 1-2 hr | Recyclable solvent, mild conditions | acgpubs.org |

| Efficient Catalysis | Low catalyst loading | Cadmium Chloride (10 mol%) / Acetonitrile | Room Temperature, 1-2 hr | Mild conditions, excellent yields | ajrconline.org |

| Nanocatalysis | Heterogeneous catalysis | Magnetic Nanocatalyst / Ethanol | 80°C | Reusable catalyst, green halogen source | rsc.org |

Exploration of Unconventional Reactivity and Catalytic Applications

Beyond established synthetic routes, research is delving into the novel reactivity of the N-methylthiazol-2-amine scaffold. The reactivity of heterocyclic compounds is governed by factors like the type of heteroatoms, ring aromaticity, and substituent effects. numberanalytics.com The N-methyl group on N-methylthiazol-2-amine alters the nucleophilicity of the exocyclic nitrogen compared to its unsubstituted counterpart, opening avenues for unique chemical transformations.

A key area of exploration is the direct functionalization of the thiazole ring through transition-metal-catalyzed C−H bond activation. This powerful strategy allows for the formation of new carbon-carbon or carbon-heteroatom bonds at positions not typically reactive, avoiding the need for pre-functionalized starting materials. For example, rhodium(I) complexes have been shown to catalyze the C−H activation of N-heterocycles, initiating a reaction via coordination to the ring nitrogen followed by intramolecular oxidative addition. acs.org Such methodologies could be applied to forge novel derivatives of N-methylthiazol-2-amine with tailored properties.

Furthermore, the development of modern coupling reactions provides efficient alternatives for constructing the core structure. Palladium- and copper-catalyzed amination reactions of 2-halothiazoles are now preferred methods for forming the crucial C-N bond, offering milder conditions and broader substrate scope than traditional methods. scispace.com The exocyclic amine itself can be readily functionalized. While N-Methylthiazol-2-amine already possesses a methyl group, further alkylation or acylation at this position can modify its properties. nih.gov Additionally, alkylation at the ring nitrogen atom converts the thiazole into a thiazolium salt. These thiazolium salts are well-known as effective organocatalysts in important reactions such as the Stetter reaction and the Benzoin condensation. acs.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic routes, thereby accelerating research and reducing experimental costs.

For heterocyclic compounds like thiazoles, ML models are being developed for several purposes. Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of new thiazole derivatives based on their structural features, guiding the design of new therapeutic agents. nih.govresearchgate.net Deep learning models, particularly deep convolutional neural networks, are being trained to predict chemical reactivity at the atomic level. nih.gov These models can identify which sites on a molecule like N-methylthiazol-2-amine are most susceptible to nucleophilic or electrophilic attack, providing mechanistic insights that can guide reaction planning. nih.gov Other ML models are designed to predict the success of a reaction or its yield under specific conditions, helping chemists to prioritize experiments that are most likely to succeed. researchgate.net

In parallel, computational chemistry methods like Density Functional Theory (DFT) provide a foundational understanding of molecular properties. numberanalytics.com DFT calculations can determine molecular orbital energies (HOMO/LUMO) and electron density distributions, which are fundamental to predicting a molecule's reactivity and stability. numberanalytics.comresearchgate.net The synergy between physics-based computational models and data-driven AI approaches offers a powerful toolkit for the future of chemical research.

Table 2: Computational and Machine Learning Approaches in Heterocyclic Chemistry

| Approach | Application | Description | Outcome | Reference(s) |

| QSAR Models | Property Prediction | Correlates molecular descriptors with biological activity or physical properties. | Predicts the potential efficacy of new derivatives. | nih.govresearchgate.net |

| Deep Neural Networks | Reactivity Prediction | Learns from reaction data to predict site-specific reactivity and reaction outcomes. | Identifies reactive atoms and predicts assay interference. | nih.gov |

| Classification Models | Synthesis Prediction | Predicts the success or failure of a reaction based on reactants and conditions. | Improves efficiency of screening for new reactions. | researchgate.net |

| Density Functional Theory (DFT) | Mechanistic Insight | Calculates electronic structure, orbital energies, and electron density. | Predicts inherent reactivity and stability of molecules. | numberanalytics.comresearchgate.net |

Expansion of Non-Biological Material Science Applications Based on Chemical Principles

While thiazole derivatives are widely studied for their pharmacological potential, their unique electronic and structural properties also make them valuable building blocks for non-biological advanced materials. Future research will increasingly focus on incorporating the N-methylthiazol-2-amine motif into functional materials for electronics, optics, and sensing.

A major area of interest is the development of conjugated polymers for organic electronics. Thiazole-based polymers are investigated as semiconducting materials due to the electron-deficient nature of the thiazole ring, which can be used to tune the electronic properties of the polymer backbone. arizona.edu When incorporated into a polymer chain, the thiazole unit helps to create a more planar structure and lower the HOMO energy level, which is beneficial for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). acs.orgresearchgate.net The synthesis of these materials often proceeds via methods like Stille polycondensation or chemical oxidative polymerization. researchgate.netmdpi.com

Thiazole-containing polymers and coordination complexes also exhibit interesting luminescent properties. mdpi.com This has led to their use in the fabrication of Organic Light-Emitting Diodes (OLEDs) and as luminescent sensors. mdpi.com By designing polymers that incorporate N-methylthiazol-2-amine or similar monomers, new materials with tailored conductivity, light-emission spectra, and sensing capabilities can be developed. For example, degradable antibacterial polymers have been created by attaching thiazole moieties to a polymer backbone, which are later alkylated to form active cationic thiazolium groups. nih.gov This highlights the versatility of the thiazole core in creating functional, responsive materials.

Table 3: Thiazole-Based Materials and Their Applications

| Material Type | Key Monomers/Ligands | Synthetic Method | Application | Key Properties | Reference(s) |

| Conjugated Polymers | 2,2'-Bithiazole, Alkylthiophenes | Stille Polycondensation | Organic Photovoltaics (OPVs) | Coplanar backbone, tunable HOMO/LUMO levels | acs.org |

| Coordination Polymers | Thiazole, 1,4-Benzenedicarboxylic acid | Solvothermal Synthesis | Luminescent Sensors, MOFs | Porosity, ligand-based luminescence | mdpi.comresearchgate.net |

| Semiconducting Polymers | Phenylene, Thiazolothiazole | Polycondensation | Organic Electronics (OFETs) | Low band gap energy, semiconductivity | researchgate.net |

| Functional Polymers | 2-Aminothiazole | Chemical Oxidative Polymerization | Conducting Materials | Electrical conductivity, thermal stability | mdpi.com |

| Cationic Polymers | Methacrylate-Thiazole | RAFT Polymerization, N-Alkylation | Degradable Antibacterials | Cationic charge, pH-sensitive degradation | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-methylthiazol-2-amine hydrochloride, and how can reaction progress be monitored?

- Methodological Answer : this compound is typically synthesized via acylation of substituted thiazol-2-amine precursors. For example, acylation with p-fluorobenzoyl chloride followed by amination has been reported, with purification steps involving chromatography and recrystallization from methanol . Reaction progress can be monitored using TLC (thin-layer chromatography) with pyridine as a solvent system, as demonstrated in analogous thiazole derivative syntheses . Yield optimization often requires adjusting stoichiometric ratios and reaction times, particularly during amination steps.

Q. How is the purity and structural identity of this compound validated in synthetic workflows?

- Methodological Answer : Post-synthesis validation involves a combination of analytical techniques:

- NMR Spectroscopy : Proton and carbon NMR confirm the presence of methylamine and thiazole moieties. For example, methyl groups on the amine typically resonate at δ 2.8–3.2 ppm in -NMR .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 227.15 for related thiazolylmethylchloride derivatives) confirm molecular weight .

- Elemental Analysis : Matching calculated and observed C, H, N, S percentages ensures purity (e.g., deviations < 0.5% are acceptable) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of N-methylthiazol-2-amine derivatives?

- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity data (e.g., between studies using Gram-positive vs. Gram-negative bacteria) may arise from variations in:

- Assay Conditions : pH-dependent activity is critical, as demonstrated for thiadiazolyl derivatives where antimicrobial efficacy shifted significantly at pH 5.5 vs. 7.4 .

- Structural Modifications : Subtle changes (e.g., chloro vs. methyl substituents) alter bioavailability. Pharmacological screening should include dose-response curves and comparative studies with structurally related controls .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallographic packing of N-methylthiazol-2-amine derivatives?

- Methodological Answer : X-ray crystallography of related compounds (e.g., N-(5-chloro-1,3-thiazol-2-yl)benzamide) reveals that classical hydrogen bonds (N–H⋯N) form centrosymmetric dimers, while non-classical C–H⋯O/F interactions stabilize crystal lattices . For this compound, similar packing behavior is expected, with methyl groups influencing van der Waals interactions. Refinement using riding models for H-atoms (C–H = 0.93 Å, N–H = 0.86 Å) ensures accurate bond-length calculations .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model electron density distributions. For example, the chloromethyl group in 2-dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride exhibits high electrophilicity at the C–Cl bond (LUMO energy ~ -1.5 eV), making it reactive toward amines or thiols . Molecular docking studies may also predict binding affinities for target enzymes (e.g., PFOR in anaerobic organisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.